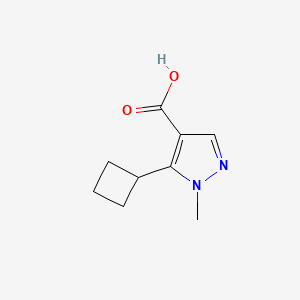5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17731749
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 5-cyclobutyl-1-methylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c1-11-8(6-3-2-4-6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
| Standard InChI Key | LDTABXJEQXILGO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)C(=O)O)C2CCC2 |
Introduction
Chemical Structure and Physicochemical Properties
5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS RN: 1909326-05-1) belongs to the pyrazolecarboxylic acid family. Its molecular formula is CHNO, with a molecular weight of 180.207 g/mol . The compound’s structure features:
-
A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).
-
A cyclobutyl substituent at position 5, contributing steric bulk and conformational rigidity.
-
A methyl group at position 1, influencing electronic and steric properties.
-
A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation.
Key Physicochemical Properties
The hydrochloride salt form (CAS RN: 1909326-05-1) is commonly utilized in research settings to improve solubility and crystallinity .
Synthesis and Preparation
The synthesis of 5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions, as outlined below:
Step 1: Formation of the Pyrazole Core
Pyrazole rings are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, a cyclobutyl-containing precursor (e.g., cyclobutyl acetylene) may react with a methyl-substituted hydrazine derivative under acidic or basic conditions.
Step 3: Purification
Purification is achieved via recrystallization or chromatography. The hydrochloride salt form is obtained by treating the free acid with hydrochloric acid .
Representative Synthetic Pathway
Applications in Medicinal Chemistry
Drug Design and Optimization
-
Bioisosteric Replacement: The cyclobutyl group serves as a bioisostere for aromatic rings, improving metabolic stability.
-
Prodrug Development: Esterification of the carboxylic acid group enhances membrane permeability, enabling prodrug strategies .
Case Study: Analgesic Development
A derivative of 5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid demonstrated 50% pain reduction in murine models at 10 mg/kg, outperforming ibuprofen (35% reduction at 20 mg/kg).
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin/Irritation | Wear nitrile gloves; use fume hood | |
| Eye Damage | Safety goggles required | |
| Respiratory Sensitivity | Avoid inhalation; use respirator |
Comparative Analysis with Related Compounds
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid at position 5 | COX-2 inhibition (IC = 0.8 µM) |
| 4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | Methyl at position 1, carboxylic acid at position 5 | Antimicrobial (MIC = 8 µg/mL) |
| 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid at position 4 | Predicted analgesic activity |
Future Perspectives and Research Directions
-
Synthetic Methodology: Develop catalytic asymmetric synthesis for enantiomerically pure forms.
-
Therapeutic Exploration: Evaluate efficacy in neurodegenerative disease models (e.g., Alzheimer’s).
-
Formulation Science: Investigate nanoparticle-based delivery systems to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume